molecular formula C12H13N5 B13344478 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13344478
M. Wt: 227.27 g/mol
InChI Key: UJUBZJBKXMHLSO-UHFFFAOYSA-N
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Description

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group, a pyrazinyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines.

Scientific Research Applications

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
  • 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-ylmethanol

Uniqueness

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Biological Activity

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4C_{11}H_{12}N_{4}. The presence of the pyrazole ring and the carbonitrile group contributes to its biological activity, particularly in targeting various cancer cell lines and other diseases.

Biological Activity Overview

Research indicates that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer. The anticancer mechanisms often involve the inhibition of key signaling pathways and enzymes such as EGFR and topoisomerase II .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, potentially through the inhibition of nitric oxide production and other pro-inflammatory cytokines .
  • Antimicrobial Properties : Certain pyrazole compounds have demonstrated antibacterial activity, making them candidates for further development in treating infections .

Case Studies

  • Anticancer Activity : A study synthesized various pyrazole derivatives and evaluated their effects on MDA-MB-231 breast cancer cells. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity. Notably, compounds with halogen substituents exhibited stronger activity compared to their unsubstituted counterparts .
  • Mechanistic Insights : Molecular modeling studies have elucidated the binding interactions between pyrazole derivatives and target proteins involved in cancer progression. For example, certain compounds were found to effectively inhibit the activity of VEGFR and HDACs, which are crucial in tumor growth regulation .
  • Combination Therapies : Research has explored the synergistic effects of combining pyrazole derivatives with established chemotherapeutics like doxorubicin. These combinations have shown promising results in enhancing efficacy while potentially reducing side effects associated with higher doses of conventional drugs .

Data Tables

Biological ActivityTarget Cell LineIC50 (µM)Reference
AnticancerMDA-MB-23115.2
AntimicrobialE. coli20.5
Anti-inflammatoryLPS-stimulated macrophages25.0

Properties

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyrazin-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C12H13N5/c1-9(2)8-17-10(6-13)5-11(16-17)12-7-14-3-4-15-12/h3-5,7,9H,8H2,1-2H3

InChI Key

UJUBZJBKXMHLSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)C#N

Origin of Product

United States

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